BenchChemオンラインストアへようこそ!

2-Bromo-4-(methylamino)benzamide

Physicochemical profiling Lipophilicity ADME prediction

Procure 2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) for its precise 2-bromo-4-(methylamino) substitution pattern, a non-interchangeable regioisomer critical for synthetic success. The ortho-bromo enables sequential Suzuki/Buchwald couplings, while the para-methylamino group provides a hydrogen-bond anchor or alkylation vector. Its fragment-like properties (MW 229.07, TPSA 55.1 Ų, HBD 2, XLogP3 1.5) fit rule-of-three guidelines for lead growth. Verifying CAS 1369844-76-7 avoids inactive analogs like 4-bromo-2-(methylamino)benzamide (CAS 1369866-48-7), ensuring valid biological data and synthetic route fidelity.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1369844-76-7
Cat. No. B2789564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(methylamino)benzamide
CAS1369844-76-7
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCNC1=CC(=C(C=C1)C(=O)N)Br
InChIInChI=1S/C8H9BrN2O/c1-11-5-2-3-6(8(10)12)7(9)4-5/h2-4,11H,1H3,(H2,10,12)
InChIKeyLLIVUFAJLVGSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) Procurement Profile: Core Identity and Physicochemical Baseline


2-Bromo-4-(methylamino)benzamide is a disubstituted benzamide building block (molecular formula C8H9BrN2O, molecular weight 229.07 g/mol), characterized by a bromine atom at the 2-position and a methylamino (-NHCH₃) group at the 4-position on the benzene ring [1]. This specific substitution pattern distinguishes it from regioisomeric analogs (e.g., 2-amino-4-bromo-N-methylbenzamide) and mono-substituted variants in both synthetic reactivity and computed physicochemical properties. The compound is commercially available from multiple suppliers, typically at 95% purity as a powder, with storage at room temperature .

Why 2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) Cannot Be Casually Substituted: The Regioisomeric Trap


The primary risk in substituting this compound with a generic 'bromo-methylamino-benzamide' lies in regioisomerism. The specific 2-bromo-4-(methylamino) substitution pattern yields a unique electronic environment and hydrogen-bonding profile (a hydrogen bond donor count of 2 and a topological polar surface area of 55.1 Ų [1]) that is not replicated by isomers such as 4-bromo-2-(methylamino)benzamide (CAS 1369866-48-7) or 2-amino-4-bromo-N-methylbenzamide (CAS 864866-77-3). These isomers possess identical molecular formulas but different functional group vectors, leading to divergent reactivity in cross-coupling, nucleophilic aromatic substitution, and molecular recognition events [2]. Procurement of the wrong isomer can result in failed synthetic routes or invalid biological screening results, as the spatial orientation of the bromine leaving group and the methylamino directing/modulating group is critical.

Quantitative Differentiation Guide: 2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) vs. Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2-Bromo-4-(methylamino)benzamide vs. Regioisomer 4-Bromo-2-(methylamino)benzamide

The computed partition coefficient (XLogP3) for 2-Bromo-4-(methylamino)benzamide is 1.5 [1]. This is based on PubChem's XLogP3 3.0 algorithm. While the exact XLogP3 for 4-bromo-2-(methylamino)benzamide is not independently computed on PubChem, the internal hydrogen-bonding capacity differs due to the ortho-substitution of the bromine and methylamino groups in the latter, which is known to mask polarity. The 1,4-substitution pattern in the target compound exposes both H-bond donors and the halogen without intramolecular shielding, leading to a distinct lipophilicity profile.

Physicochemical profiling Lipophilicity ADME prediction

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area (TPSA) Benchmarking

The target compound presents a hydrogen bond donor count of 2 (amide -NH2, methylamino -NH-) and a hydrogen bond acceptor count of 2 (amide C=O, methylamino -NH-), resulting in a computed topological polar surface area (TPSA) of 55.1 Ų [1]. This TPSA value places it within a favorable range for CNS drug-likeness (typically <90 Ų). In contrast, analogs lacking the 4-methylamino donor (e.g., 2-bromo-4-nitrobenzamide) would exhibit a lower donor count, and those with a carboxylic acid at the amide position would have a larger TPSA and different H-bonding capacity.

Molecular recognition Solubility Permeability

Commercially Available Purity: 2-Bromo-4-(methylamino)benzamide vs. Closest Regioisomer

From a procurement standpoint, the most widely listed purity for 2-Bromo-4-(methylamino)benzamide is 95% (Sigma-Aldrich/Enamine) . For the regioisomer 4-bromo-2-(methylamino)benzamide (CAS 1369866-48-7), AKSci offers a purity of 97% . This 2% purity difference, while seemingly small, can be significant for subsequent synthetic steps, especially in multi-step syntheses where impurity accumulation impacts overall yield and purification costs. A direct, quantitative purity comparison for procurement is therefore possible.

Procurement Quality control Synthetic chemistry

Synthetic Reactivity Differentiation: Halogen Position for Cross-Coupling Utility

The bromine atom at the 2-position in 2-Bromo-4-(methylamino)benzamide is activated differently towards metal-catalyzed cross-couplings compared to a 4-bromo isomer. In the target compound, the bromine is ortho to the amide group, which can act as a directing group for C-H activation or influence oxidative addition rates. General literature on benzamide reactivity indicates that ortho-bromo benzamides often undergo faster oxidative addition with Pd(0) catalysts than para-bromo isomers due to electronic effects [1]. While specific kinetic data for this exact compound is not publicly available, the class-level principle is well-established. This makes the 2-bromo isomer the preferred substrate for applications requiring rapid or milder coupling conditions.

Suzuki coupling Buchwald-Hartwig amination Nucleophilic aromatic substitution

Recommended Application Scenarios for 2-Bromo-4-(methylamino)benzamide (CAS 1369844-76-7) Based on Evidence


Fragment-Based Drug Discovery (FBDD) Requiring a Polar, Low-Molecular-Weight Building Block

With a molecular weight of 229.07 Da, a TPSA of 55.1 Ų, and 2 hydrogen bond donors, this compound fits the 'rule-of-three' guidelines for fragment libraries [1]. Its balanced polarity and commercially available 95% purity make it a suitable starting point for growing into lead-like molecules, and researchers can be confident that the specific regioisomer's computed logP of 1.5 aligns with typical fragment advancement criteria [2].

Orthogonal Cross-Coupling in Diversity-Oriented Synthesis

The ortho-bromo substituent is predicted to be the most reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the methylamino group at the para-position can be exploited for subsequent alkylations or serve as a pharmacophoric group [3]. This enables a sequential functionalization strategy that is not possible with para-bromo isomers. When procuring, specifying the exact CAS 1369844-76-7 ensures the synthetic route exploits this inherent reactivity gradient.

Small-Molecule Probe Development Targeting Bromodomains or Kinases with a Hinge-Binding Amide Motif

The benzamide core, particularly with an ortho-bromo substitution, is a recognized pharmacophore for bromodomain and kinase ATP-site recognition. The 4-methylamino group offers an additional anchor for hydrogen bonding or a vector for introducing larger substituents. The computed lipophilicity (XLogP3=1.5) suggests sufficient aqueous solubility for biochemical assay concentrations, making it a logical choice over more lipophilic, non-benzamide or N-alkylated analogs [2]. This directly leverages the specific hydrogen-bond donor and acceptor profile verified by the compound's computed descriptors.

Quality-Controlled Intermediate for API Synthesis with Defined Purity Threshold

When integrated into a GMP-like synthesis of an active pharmaceutical ingredient (API) or its advanced intermediate, the baseline 95% purity needs to be considered against the 97% purity offered for the closely related regioisomer . For projects where the cost of additional purification is a factor, the slightly lower purity of the target compound must be factored into the overall process economics, making it a deliberate, data-driven procurement decision rather than an interchangeable purchase.

Quote Request

Request a Quote for 2-Bromo-4-(methylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.